Isoamyl 3-(2-furan)propionate
CAS No.: 7779-67-1
Cat. No.: VC3706986
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7779-67-1 |
|---|---|
| Molecular Formula | C12H18O3 |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 3-methylbutyl 3-(furan-2-yl)propanoate |
| Standard InChI | InChI=1S/C12H18O3/c1-10(2)7-9-15-12(13)6-5-11-4-3-8-14-11/h3-4,8,10H,5-7,9H2,1-2H3 |
| Standard InChI Key | ZVMWAVZRUZDYMV-UHFFFAOYSA-N |
| SMILES | CC(C)CCOC(=O)CCC1=CC=CO1 |
| Canonical SMILES | CC(C)CCOC(=O)CCC1=CC=CO1 |
Introduction
Chemical Identity and Structure
Isoamyl 3-(2-furan)propionate belongs to the chemical class of fatty acid esters containing a furan ring. The compound features a 3-carbon propanoate chain connecting a furan ring to an isoamyl (3-methylbutyl) ester group. This structural arrangement contributes to its distinct aromatic profile and chemical behavior.
The compound is characterized by the following fundamental parameters:
| Parameter | Information |
|---|---|
| CAS Number | 7779-67-1 |
| Molecular Formula | C₁₂H₁₈O₃ |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 3-methylbutyl 3-(furan-2-yl)propanoate |
| FEMA Number | 2071 |
| EINECS | 231-932-8 |
The compound's chemical structure features an unfused furan ring connected to a propanoic acid backbone, which is esterified with an isoamyl (3-methylbutyl) alcohol group. This specific arrangement contributes to both its chemical reactivity and sensory properties .
Structural Classification
Isoamyl 3-(2-furan)propionate is categorized within the broader group of "Furan-substituted aliphatic hydrocarbons, alcohols, aldehydes, ketones, carboxylic acids and related esters, sulfides, disulfides and ethers." This classification is significant in regulatory contexts and for understanding its chemical behavior and toxicological concerns .
Physical and Chemical Properties
The physical and chemical properties of Isoamyl 3-(2-furan)propionate determine its behavior in various applications and formulations. A comprehensive profile of these properties is presented below:
| Property | Value |
|---|---|
| Physical State | Colourless to pale yellow liquid |
| Odor Profile | Sweet, green, slightly floral aroma |
| Density | 0.99 g/mL at 25°C |
| Boiling Point | 258°C |
| Flash Point | >230°F (>110°C) |
| Refractive Index | n20/D 1.459 |
| LogP | 2.80150 |
| Polar Surface Area | 39.44000 |
These physical properties suggest that Isoamyl 3-(2-furan)propionate is a moderately hydrophobic compound with significant lipophilicity, as indicated by its LogP value. The moderate polar surface area indicates limited water solubility but good solubility in organic solvents. These characteristics make it suitable for applications in flavor formulations that require oil solubility and controlled volatility .
Nomenclature and Synonyms
Isoamyl 3-(2-furan)propionate is known by numerous synonyms in scientific literature and commercial applications. Understanding these alternative designations is important for comprehensive literature searches and regulatory compliance.
Common Synonyms
The compound is referred to by several alternative names:
-
3-methylbutyl 3-(furan-2-yl)propanoate
-
2-Furanpropanoic acid, 3-methylbutyl ester
-
Isoamyl 2-furanpropionate
-
Isoamyl 2-furonpropionate
-
Isoamyl furylpropanoate
-
iso-Amyl furylpropionate
-
3-Methylbutyl furan-2-propionate
-
Isoamyl 2-furylpropionate
-
Isopentyl 2-furanpropionate
-
alpha-Isoamyl furfurylacetate
-
Isoamyl 3-(2-furyl)propionate
-
3-Methylbutyl 3-(2-furyl)propionate
These various designations reflect different naming conventions and commercial practices across regions and industries. The systematic IUPAC name, 3-methylbutyl 3-(furan-2-yl)propanoate, provides the most accurate structural description according to international chemical nomenclature standards .
Chemical Reactivity and Synthesis
While specific information on the synthesis of Isoamyl 3-(2-furan)propionate is limited in the provided search results, insights can be drawn from related compounds and general organic chemistry principles.
Chemical Reactivity
The compound contains several reactive sites:
-
The furan ring, which is susceptible to various electrophilic substitution reactions
-
The ester group, which can undergo hydrolysis, transesterification, and other nucleophilic substitutions
-
The propanoate chain, which provides flexibility and can influence the compound's stability
Studies on related furan derivatives suggest that under strongly acidic conditions, these compounds can undergo protonation and potentially form reactive electrophilic intermediates. This reactivity could be relevant for understanding potential decomposition pathways or metabolism of Isoamyl 3-(2-furan)propionate .
Applications and Uses
The primary application of Isoamyl 3-(2-furan)propionate is as a flavoring agent in the food industry. Its inclusion in regulatory databases like JECFA (Joint FAO/WHO Expert Committee on Food Additives) confirms this application.
Flavor Characteristics
The compound contributes a sweet, green, and slightly floral aroma to food formulations. These sensory characteristics make it suitable for various flavor applications where fruity and floral notes are desirable .
Industry Applications
Isoamyl 3-(2-furan)propionate is categorized with the FEMA number 2071, which is assigned to food additives deemed generally recognized as safe for their intended use as flavoring substances. This designation facilitates its incorporation into flavor formulations for processed foods and beverages .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume